6-Cyano-N-(1,2-oxazol-3-YL)pyridine-3-sulfonamide
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Overview
Description
6-Cyano-N-(1,2-oxazol-3-YL)pyridine-3-sulfonamide is a heterocyclic compound that features a pyridine ring substituted with a cyano group, an oxazole ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-N-(1,2-oxazol-3-YL)pyridine-3-sulfonamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving α-haloketones and amides.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the pyridine derivative with sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Cyano-N-(1,2-oxazol-3-YL)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Cyanide salts, sulfonyl chlorides, and bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
6-Cyano-N-(1,2-oxazol-3-YL)pyridine-3-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It may be used in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 6-Cyano-N-(1,2-oxazol-3-YL)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Cyano-N-(1,2-oxazol-3-YL)pyridine-2-sulfonamide: Similar structure but with the sulfonamide group at a different position.
6-Cyano-N-(1,2-oxazol-3-YL)pyridine-4-sulfonamide: Similar structure but with the sulfonamide group at a different position.
6-Cyano-N-(1,2-oxazol-3-YL)pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
Uniqueness
6-Cyano-N-(1,2-oxazol-3-YL)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the cyano group, oxazole ring, and sulfonamide group in this specific arrangement may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
6-cyano-N-(1,2-oxazol-3-yl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O3S/c10-5-7-1-2-8(6-11-7)17(14,15)13-9-3-4-16-12-9/h1-4,6H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMQFGQNEMGDJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)NC2=NOC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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